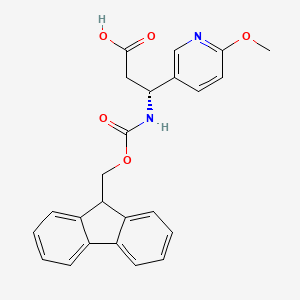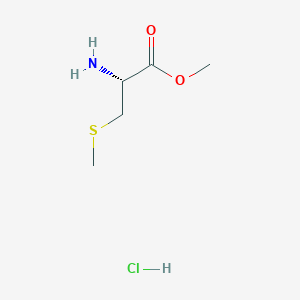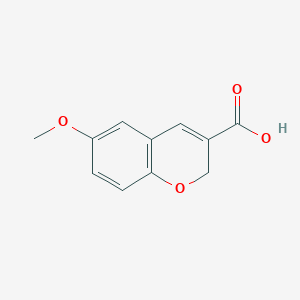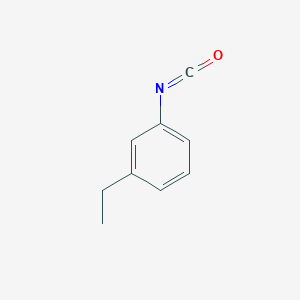![molecular formula C7H8N2 B1585805 2,3-二氢-1H-吡咯并[3,4-c]吡啶 CAS No. 496-13-9](/img/structure/B1585805.png)
2,3-二氢-1H-吡咯并[3,4-c]吡啶
描述
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic compound that contains a pyrrole moiety fused to a pyridine nucleus . It has a molecular weight of 120.15 . This compound is important in the field of medicinal chemistry due to its occurrence in various biologically active substances .
Synthesis Analysis
Synthetic protocols for the preparation of 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines have been developed . These compounds contain sulfonamide groups linked to the pyrrole nitrogen atom of the pyrrolo[3,4-c]pyridine cycle by a flexible (CH2)6 aliphatic linker . The synthesis involves various methods such as condensation, reduction, and treatment with different reagents .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine includes a five-membered pyrrole ring fused to a six-membered pyridine ring . The InChI key for this compound is JIEZEWWXWYGFRD-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives include condensation of intermediate methyl 3-(chlorocarbonyl)-isonicotinate with amines, regioselective reduction of 1,3-dioxopyrrolo[3,4-c]pyridines with a tin dust followed by treatment with triethylsilane, and a synthetic sequence consisting of the treatment of methyl isonicotinate with N-bromosuccinimide and the following condensation of the obtained ethyl 3-bromomethylisonicotinate with primary amines .Physical And Chemical Properties Analysis
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .科学研究应用
抗利什曼病药
2,3-二氢-1H-吡咯并[3,4-c]吡啶的衍生物已被研究其作为抗利什曼病药的潜力。一项研究利用Ugi后修饰策略合成了独特的官能化衍生物,并对其进行了评价,发现其对内脏利什曼病(VL)具有活性。 特别是,有一种化合物在体外表现出良好的抗利什曼病活性,并显示出对感染小鼠体内寄生虫负荷的显著抑制 .
镇痛和镇静剂
吡咯并[3,4-c]吡啶衍生物最常被研究用于其镇痛和镇静特性。 这些化合物由于其调节疼痛感知和诱导镇静的能力,在治疗神经系统疾病方面显示出潜力 .
抗病毒活性
一些吡咯并[3,4-c]吡啶衍生物表现出抗病毒活性。 例如,从毒茄木属植物中分离得到的抗病毒生物碱mappicin,在其结构中包含吡咯并[3,4-c]吡啶体系 .
抗糖尿病特性
研究表明,吡咯并[3,4-c]吡啶衍生物可用于开发治疗糖尿病的药物。 它们在控制血糖水平和作为抗糖尿病药的潜力是一个活跃的研究领域 .
抗分枝杆菌剂
吡咯并[3,4-c]吡啶衍生物的生物活性也扩展到抗分枝杆菌特性。 这些化合物被发现对分枝杆菌感染有效,鉴于结核病带来的全球挑战,这一点至关重要 .
作用机制
Target of Action
The primary target of the compound 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is the Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 plays a crucial role in the regulation of immune responses, including T cell activation, differentiation, and survival .
Mode of Action
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine interacts with HPK1, inhibiting its activity . This inhibition can lead to changes in the immune response, particularly affecting the behavior of T cells .
Biochemical Pathways
The inhibition of HPK1 by 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine affects several biochemical pathways. Most notably, it impacts the MAPK signaling pathway, which plays a key role in regulating immune responses . The downstream effects of this include changes in T cell activation, differentiation, and survival .
Pharmacokinetics
One study suggests that a compound derived from 2,3-dihydro-1h-pyrrolo[3,4-c]pyridine exhibited satisfactory pharmacokinetic properties in mice . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine’s action primarily involve changes in T cell behavior. By inhibiting HPK1, this compound can potentially alter T cell activation, differentiation, and survival . This could have significant implications for the treatment of diseases involving the immune system .
Action Environment
The action, efficacy, and stability of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the compound’s stability and activity
安全和危害
未来方向
生化分析
Biochemical Properties
It has been found that derivatives of this compound can act as inhibitors of hematopoietic progenitor kinase 1 (HPK1), which plays a role in cellular signaling pathways .
Cellular Effects
The cellular effects of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine are largely dependent on its specific interactions with cellular biomolecules. For instance, its derivatives have been found to inhibit the activity of HPK1, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with biomolecules such as enzymes. For example, its derivatives can inhibit HPK1, potentially leading to changes in gene expression .
属性
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-8-4-7-5-9-3-6(1)7/h1-2,4,9H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIACNNDCIUUION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364032 | |
| Record name | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
496-13-9 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














